molecular formula C23H25NO3 B2946474 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 847932-18-7

4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Número de catálogo B2946474
Número CAS: 847932-18-7
Peso molecular: 363.457
Clave InChI: UJRNGDGSRAMBPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one, also known as BRL-15572, is a synthetic compound that has gained significant attention in the field of pharmacology. The compound is classified as a selective dopamine D3 receptor antagonist and has been found to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. In

Mecanismo De Acción

The mechanism of action of 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one involves its selective antagonism of dopamine D3 receptors. Dopamine is a neurotransmitter that is involved in the reward pathway of the brain, and dopamine D3 receptors are specifically implicated in drug addiction and other psychiatric disorders. By blocking these receptors, this compound can reduce the reinforcing effects of drugs and prevent relapse in drug-addicted individuals. In addition, this compound has been found to have antipsychotic effects, which may be related to its ability to modulate dopamine signaling in the brain.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in animal models and in vitro studies. The compound has been shown to selectively block dopamine D3 receptors, with minimal effects on other dopamine receptors. In addition, this compound has been found to reduce drug-seeking behavior and prevent relapse in animal models of drug addiction. The compound has also been found to have antipsychotic effects, reducing the symptoms of schizophrenia in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has several advantages for lab experiments, including its selectivity for dopamine D3 receptors and its potential therapeutic applications in the treatment of drug addiction and other psychiatric disorders. However, the compound also has some limitations, including its relatively low potency and the need for further optimization of its synthesis method.

Direcciones Futuras

There are several future directions for the study of 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one, including the optimization of its synthesis method to improve yield and purity, the development of more potent analogs, and the exploration of its therapeutic potential in other psychiatric disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior. Overall, this compound has significant potential as a therapeutic agent for drug addiction and other psychiatric disorders, and further research in this area is warranted.

Métodos De Síntesis

The synthesis of 4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one involves a multi-step process that begins with the reaction of 8-methyl-2H-chromen-2-one with 4-benzylpiperidine in the presence of a catalyst. The resulting intermediate is then subjected to further reactions, including methylation, hydroxylation, and reduction, to yield the final product. The synthesis method of this compound has been optimized over the years to improve yield and purity.

Aplicaciones Científicas De Investigación

4-((4-benzylpiperidin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in the treatment of drug addiction and other psychiatric disorders. The compound has been found to selectively block dopamine D3 receptors, which are implicated in the reward pathway of the brain. By blocking these receptors, this compound can reduce drug-seeking behavior and prevent relapse in drug-addicted individuals. In addition, this compound has been found to have antipsychotic effects, making it a potential treatment for schizophrenia and other psychiatric disorders.

Propiedades

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-16-21(25)8-7-20-19(14-22(26)27-23(16)20)15-24-11-9-18(10-12-24)13-17-5-3-2-4-6-17/h2-8,14,18,25H,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRNGDGSRAMBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCC(CC3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.